molecular formula C27H27N3O3S2 B2469035 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683792-36-1

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2469035
CAS No.: 683792-36-1
M. Wt: 505.65
InChI Key: NISWOQNSLDLYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole is a bicyclic compound and is a part of many synthetic and natural products . It is a heterocyclic compound, more specifically, a thiazole, which is a type of azole, and a benzo derivative. It consists of a benzene ring fused to a thiazole ring .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives typically involves a benzene ring fused to a thiazole ring . The exact structure of “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide” would involve additional functional groups attached to this basic structure.


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule . The exact reactions that “this compound” can undergo would depend on its specific structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazole derivatives, in general, are known for their stability and versatility .

Scientific Research Applications

Anticancer Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide derivatives have shown promising results in anticancer research. A study by Ravinaik et al. (2021) synthesized a series of similar compounds and evaluated them for anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in efficacy (Ravinaik et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Patel et al. (2009) synthesized derivatives containing benzothiazole and evaluated them for various biological activities, including antimicrobial and anti-inflammatory effects. These compounds were found to possess significant antimicrobial and anti-inflammatory activities, indicating their potential in treating related conditions (Patel et al., 2009).

Antibacterial and Antifungal Properties

The compound N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide, a structurally similar molecule, was synthesized and characterized for its antibacterial and antifungal properties by Senthilkumar et al. (2021). The compound demonstrated effectiveness against various bacterial and fungal strains, highlighting the broad-spectrum potential of benzothiazole derivatives in antimicrobial therapy (Senthilkumar et al., 2021).

Synthesis and Molecular Characterization

The synthesis of N-benzothiazol-2-yl-amides, which are structurally related to the compound , was explored by Wang et al. (2008). This study utilized copper-catalyzed intramolecular cyclization to synthesize a variety of N-benzothiazol-2-yl-amides, demonstrating a novel and efficient synthesis method for these types of compounds (Wang et al., 2008).

Anticonvulsant and Analgesic Activities

N-benzothiazole derivatives have also been studied for their potential in treating neurological conditions. Siddiqui et al. (2009) synthesized and evaluated a series of these compounds for anticonvulsant and anti-nociceptive activities. They found that some compounds displayed significant analgesic activity and complete protection in a mouse seizure model (Siddiqui et al., 2009).

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely, depending on their specific structure and the target they interact with . Some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis .

Safety and Hazards

The safety and hazards associated with “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide” would depend on its specific structure. Benzothiazole and its derivatives should be handled with care, as some of them may be hazardous .

Future Directions

Benzothiazole derivatives have been extensively studied for their diverse biological activities and continue to be of interest in the field of medicinal chemistry . Future research may focus on developing new synthetic methods, studying their mechanisms of action, and exploring their potential applications in various fields .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-30(20-9-3-2-4-10-20)35(32,33)21-17-15-19(16-18-21)26(31)28-23-12-6-5-11-22(23)27-29-24-13-7-8-14-25(24)34-27/h5-8,11-18,20H,2-4,9-10H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISWOQNSLDLYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.